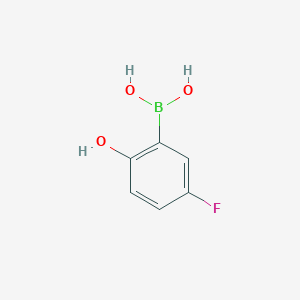

5-Fluoro-2-hydroxyphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-fluoro-2-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BFO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDQSJDFXUMAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396211 | |

| Record name | 5-Fluoro-2-hydroxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259209-20-6 | |

| Record name | 5-Fluoro-2-hydroxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-hydroxyphenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 5-Fluoro-2-hydroxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 5-Fluoro-2-hydroxyphenylboronic acid, a valuable reagent in pharmaceutical research and organic synthesis. This document details the common synthetic routes, offers a composite experimental protocol, and discusses purification strategies, complete with quantitative data and process visualizations to aid researchers in their laboratory work.

Introduction

This compound is a versatile building block, particularly in the realm of medicinal chemistry and materials science. Its utility is underscored by the presence of a boronic acid moiety, which is a cornerstone for Suzuki-Miyaura cross-coupling reactions, and a fluoro-substituted phenolic ring, a common motif in bioactive molecules. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide will focus on the practical aspects of preparing and purifying this important compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 259209-20-6 | [1] |

| Molecular Formula | C₆H₆BFO₃ | [1] |

| Molecular Weight | 155.92 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 166 °C (literature value) | [1] |

| Purity (typical) | ≥97% (often determined by titration) | [1] |

| Storage Conditions | Store at 2 - 8 °C | [1] |

Synthetic Routes and Mechanisms

The synthesis of this compound typically proceeds via a directed ortho-lithiation/borylation strategy. This approach offers high regioselectivity, which is crucial for obtaining the desired isomer. The general pathway involves the protection of the acidic phenolic proton, followed by metalation at the position ortho to the directing group, reaction with a borate ester, and subsequent deprotection and purification.

A common starting material for this synthesis is a suitably substituted bromophenol, which can be converted to the target boronic acid. The key steps are outlined below:

-

Protection of the Hydroxyl Group: The acidic proton of the phenol must be protected to prevent it from reacting with the highly basic organolithium reagent used in the subsequent step. Common protecting groups include methoxymethyl (MOM), benzyl (Bn), or silyl ethers.

-

Halogen-Metal Exchange or Directed ortho-Lithiation: A crucial step where a lithium reagent, typically n-butyllithium or sec-butyllithium, is used to generate an aryllithium intermediate. This can occur either through a halogen-metal exchange if a bromo-substituted precursor is used, or by direct deprotonation at the position ortho to a directing group (like a protected hydroxyl group).

-

Borylation: The aryllithium species is a potent nucleophile that reacts with an electrophilic borate ester, such as trimethyl borate or triisopropyl borate, to form a boronate ester intermediate.

-

Hydrolysis/Deprotection: Acidic workup hydrolyzes the boronate ester to the desired boronic acid and can simultaneously remove certain protecting groups. If a more robust protecting group is used, a separate deprotection step may be necessary.

Experimental Protocols

Synthesis of 5-Fluoro-2-(methoxymethoxy)phenylboronic acid (Protected Intermediate)

This protocol is adapted from procedures for the synthesis of similar substituted phenylboronic acids.

Materials:

-

2-Bromo-4-fluorophenol

-

Methoxymethyl chloride (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Protection of 2-Bromo-4-fluorophenol:

-

To a solution of 2-bromo-4-fluorophenol (1.0 eq.) in anhydrous DCM at 0 °C, add DIPEA (1.5 eq.).

-

Slowly add MOM-Cl (1.2 eq.) and allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

-

Concentrate under reduced pressure to obtain the crude MOM-protected intermediate, which can be purified by flash chromatography.

-

-

Lithiation and Borylation:

-

Dissolve the MOM-protected 2-bromo-4-fluorophenol (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-BuLi (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.

-

Add triisopropyl borate (1.2 eq.) dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Deprotection and Purification of this compound

Procedure:

-

Hydrolysis and Deprotection:

-

Cool the reaction mixture from the previous step to 0 °C and quench by the slow addition of aqueous HCl (e.g., 1 M) until the pH is acidic (pH ~1-2).

-

Stir the mixture vigorously for 1-2 hours to effect both hydrolysis of the boronate ester and cleavage of the MOM ether.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

-

Workup and Purification:

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purification is typically achieved by recrystallization. A common solvent system for recrystallization of arylboronic acids is a mixture of an organic solvent (e.g., ethyl acetate, acetone) and a non-polar solvent (e.g., hexanes, heptane), or by recrystallization from hot water.

-

Alternatively, the crude product can be purified by column chromatography on silica gel.

-

Table 2: Representative Quantitative Data for Arylboronic Acid Synthesis

| Step | Reactant | Product | Typical Yield | Purity |

| Protection | 2-Bromo-4-fluorophenol | MOM-protected intermediate | 85-95% | >95% |

| Lithiation/Borylation | MOM-protected intermediate | 5-Fluoro-2-(methoxymethoxy)phenylboronic acid | 60-80% | Crude |

| Deprotection/Purification | Crude protected boronic acid | This compound | 70-90% | >97% |

Note: The yields provided are typical for similar reactions and may vary.

Purification Strategies

The purification of arylboronic acids can be challenging due to their amphiphilic nature and tendency to form trimeric anhydrides (boroxines).

-

Recrystallization: This is the most common and effective method for purifying this compound. The choice of solvent is critical and may require some experimentation.

-

Column Chromatography: While possible, chromatography on silica gel can sometimes lead to decomposition or poor separation. It is often used for the purification of the protected intermediate.

-

Acid-Base Extraction: The acidic nature of the boronic acid can be exploited for purification. The crude product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification.

Conclusion

The synthesis and purification of this compound are achievable through well-established organic chemistry methodologies. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the lithiation and borylation steps, and the selection of an appropriate purification strategy. This guide provides a solid foundation for researchers to produce this valuable compound with high purity for their research and development needs.

References

An In-depth Technical Guide to 5-Fluoro-2-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties, experimental protocols, and key applications of 5-Fluoro-2-hydroxyphenylboronic acid. This versatile compound serves as a critical building block in organic synthesis and is instrumental in the fields of pharmaceutical development, materials science, and analytical chemistry.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its unique structure, featuring a fluorine atom and a hydroxyl group on the phenyl ring, enhances its reactivity and selectivity, particularly in cross-coupling reactions.[1] The presence of these functional groups makes it a valuable reagent for creating complex organic molecules and advanced materials.[1]

Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 259209-20-6 | [1][2][3] |

| Molecular Formula | C₆H₆BFO₃ | [1][3][4] |

| Molecular Weight | 155.92 g/mol | [1][3][4] |

| Melting Point | 166 °C (lit.) | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Synonyms | 5-Fluoro-2-hydroxybenzeneboronic acid | [1][2] |

| Storage Conditions | Store at 2 - 8 °C, in a cool, dark, and dry place | [1][2] |

| Purity | 97 - 105% (Assay by titration) | [1][2] |

| InChI Key | TWDQSJDFXUMAOI-UHFFFAOYSA-N | [3] |

| SMILES | OB(O)C1=C(O)C=CC(F)=C1 | [3] |

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While a comprehensive public database of its spectra is limited, the expected characteristics can be inferred from its structure and data on analogous compounds.

| Analytical Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons would appear as complex multiplets in the aromatic region (approx. δ 6.5-8.0 ppm). The hydroxyl protons (both on the ring and the boronic acid) would appear as broad singlets, with chemical shifts dependent on solvent and concentration. |

| ¹³C NMR | Signals corresponding to the six aromatic carbons would be observed. The carbon attached to the boron atom would be expected in the δ 120-140 ppm range, while the carbon attached to the fluorine would show a large coupling constant (¹JC-F). |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment. |

| ¹¹B NMR | A broad signal characteristic of trigonal boronic acids would be expected, typically in the range of δ 28-34 ppm. |

| IR Spectroscopy | - O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹ (carboxylic acid-like due to hydrogen bonding) and a sharper band for the phenolic OH. - C-F Stretch: A strong band in the 1100-1300 cm⁻¹ region. - B-O Stretch: Strong absorptions around 1350 cm⁻¹. - C=C Stretch: Aromatic ring stretches in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry (LC-MS/MS) | In negative ion mode ESI-MS, the deprotonated molecular ion [M-H]⁻ would be observed at m/z 154.9. This technique is highly sensitive for quantification. |

Key Applications and Logical Relationships

This compound is a cornerstone reagent in multiple scientific domains due to its distinct structural features. The interplay between its hydroxyl and fluoro-substituents dictates its utility.

Caption: Logical flow from chemical properties to key applications.

-

Suzuki-Miyaura Coupling: This compound is frequently used as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds.[1][5] The fluorine substitution enhances its reactivity and selectivity in these cross-coupling reactions.[1] This method is fundamental for synthesizing complex biaryl structures, which are common motifs in pharmaceuticals and functional materials.[5][6]

-

Pharmaceutical Development: It is a crucial building block in the synthesis of pharmaceuticals, particularly in the development of novel anti-cancer agents.[1] Boronic acids are valuable in medicinal chemistry for their ability to form reversible covalent bonds with biological targets and for their role as versatile synthetic intermediates.[7]

-

Materials Science: The ability to participate in Suzuki-Miyaura coupling makes it a key component in creating advanced materials, including functionalized polymers and organic electronics with tailored properties.[1]

-

Bioconjugation and Analytical Chemistry: Boronic acids are known to form stable, reversible complexes with diols, a property leveraged in bioconjugation to link molecules to surfaces or other biomolecules.[1][8] This is also applied in analytical chemistry for the detection and quantification of phenolic compounds.[1]

Experimental Protocols

Detailed methodologies are essential for the effective use and analysis of this compound.

This protocol is a generalized procedure based on common synthesis routes for hydroxyphenylboronic acids, adapted for this specific compound.[9]

-

Protection of Phenol: Start with 4-bromo-2-fluorophenol. Protect the hydroxyl group using a suitable protecting group (e.g., Boc, TMS, or Benzyl) to prevent interference in subsequent steps. The reaction solvent can be dichloromethane or 1,2-dichloroethane.[9]

-

Formation of Organometallic Reagent:

-

Grignard Method: React the protected bromophenol with magnesium turnings in an anhydrous ether solvent (like THF or 2-methyltetrahydrofuran) to form the Grignard reagent.[10]

-

Lithiation Method: Alternatively, use n-butyllithium in an anhydrous ether solvent at a controlled low temperature (e.g., -40 °C to -10 °C) for lithiation.[9]

-

-

Boronation: Slowly add a boric acid ester (e.g., trimethyl borate or triisopropyl borate) to the organometallic reagent solution while maintaining the low temperature. The typical molar ratio of the protected intermediate, boric acid ester, and n-butyllithium is approximately 1:1.2:1.1.[9][10]

-

Hydrolysis and Deprotection: After the reaction is complete, hydrolyze the resulting boronate ester by adding an aqueous acid (e.g., HCl). This step also removes the protecting group, yielding the final product, this compound.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system to obtain a white to off-white crystalline solid.

This protocol provides a highly sensitive method for the quantification of boronic acids at trace levels, adapted from established methods.[11][8]

-

Sample Preparation:

-

Chromatographic Conditions (HPLC):

-

Column: A C18 reverse-phase column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[11]

-

Mobile Phase A: 0.1% Ammonium hydroxide in water.[11]

-

Mobile Phase B: 100% Acetonitrile.[11]

-

Flow Rate: 0.25 mL/min.[11]

-

Elution: Use a gradient elution program to achieve separation from the matrix and other components.

-

Total Run Time: Approximately 10-15 minutes.

-

-

Mass Spectrometry Conditions (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.[11]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[8]

-

MRM Transition: Monitor the transition from the deprotonated parent ion [M-H]⁻ (m/z 154.9) to a specific product ion.

-

Source Parameters: Optimize parameters such as capillary voltage, nozzle voltage, gas temperature, and gas flow to maximize signal intensity.[11]

-

Caption: Workflow for LC-MS/MS quantification of boronic acids.

The Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and a primary application for this compound. The reaction is catalyzed by a palladium complex and involves a catalytic cycle of three main steps.[6][12]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (Ar-X), forming a Pd(II) complex.[6][12]

-

Transmetalation: In the presence of a base, which activates the boronic acid, the organic group (5-fluoro-2-hydroxyphenyl) is transferred from the boron atom to the palladium center, displacing the halide.[6][12]

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 259209-20-6 | TCI EUROPE N.V. [tcichemicals.com]

- 3. (5-FLUORO-2-HYDROXYPHENYL)BORONIC ACID | CAS 259209-20-6 [matrix-fine-chemicals.com]

- 4. 2-Fluoro-5-hydroxyphenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nbinno.com [nbinno.com]

- 8. sciex.com [sciex.com]

- 9. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 12. Yoneda Labs [yonedalabs.com]

An In-depth Technical Guide to 5-Fluoro-2-hydroxyphenylboronic Acid (CAS: 259209-20-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-hydroxyphenylboronic acid is a substituted arylboronic acid that has emerged as a valuable building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of both an electron-withdrawing fluorine atom and an electron-donating hydroxyl group, make it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a focus on its role in the Suzuki-Miyaura coupling reaction for the construction of complex biaryl structures. Detailed experimental protocols, safety information, and logical workflow diagrams are presented to assist researchers in its effective utilization.

Physicochemical and Safety Data

This compound is typically supplied as a white to off-white crystalline powder.[1] It is essential to handle this reagent in accordance with standard laboratory safety protocols, including the use of personal protective equipment, as it is known to cause skin and serious eye irritation. Store the compound in a cool, dark place, preferably between 2 and 8 °C, to ensure its stability.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 259209-20-6 | [1] |

| Molecular Formula | C₆H₆BFO₃ | [1] |

| Molecular Weight | 155.92 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 166 °C (lit.) | [1] |

| Synonyms | 5-Fluoro-2-hydroxybenzeneboronic acid | [1] |

| Storage Temperature | 2 - 8 °C | [1] |

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H315 | Causes skin irritation. |

| Hazard | H319 | Causes serious eye irritation. |

| Precautionary | P264 | Wash skin thoroughly after handling. |

| Precautionary | P280 | Wear protective gloves/eye protection/face protection. |

| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis and Chemical Logic

The synthesis of hydroxyphenylboronic acids, including the 5-fluoro-2-hydroxy derivative, typically proceeds from a corresponding bromophenol. The general strategy involves protection of the reactive hydroxyl group, followed by a metal-halogen exchange and subsequent borylation with a borate ester. The final step is a deprotection/hydrolysis to yield the target boronic acid.

This multi-step process is a cornerstone of organometallic chemistry for preparing boronic acid reagents. The protection step is crucial to prevent the highly basic organometallic intermediate (organolithium or Grignard reagent) from reacting with the acidic phenolic proton. The choice of protecting group and reaction conditions is key to achieving a high yield.

Caption: General synthetic workflow for this compound.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[2] The fluorine and hydroxyl substituents on the boronic acid provide handles for modulating the physicochemical properties (e.g., lipophilicity, metabolic stability, hydrogen bonding potential) of the final coupled product, making this reagent highly valuable in drug discovery and materials science.[1]

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (after activation by a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Representative Synthesis of Arylboronic Acids

The following is a generalized procedure based on the synthesis of similar hydroxyphenylboronic acids and should be optimized for the specific target.[3][4][5]

-

Step 1: Protection of Bromophenol: A suitable bromophenol precursor (e.g., 2-bromo-4-fluorophenol) is dissolved in an anhydrous solvent like tetrahydrofuran (THF). A base (e.g., sodium hydride) is added, followed by a protecting group reagent (e.g., Di-tert-butyl dicarbonate, Boc₂O). The reaction is stirred until completion, and the protected intermediate is isolated after workup.

-

Step 2: Borylation: The protected bromophenol is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to perform a lithium-halogen exchange. After stirring, a borate ester (e.g., triisopropyl borate or trimethyl borate) is added dropwise at low temperature.

-

Step 3: Hydrolysis and Deprotection: The reaction is allowed to warm to room temperature. An acidic aqueous solution (e.g., 10% HCl) is added to hydrolyze the borate ester and simultaneously remove the protecting group. The mixture is stirred vigorously. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Example Protocol: Suzuki Coupling for 2'-Bromo-2-hydroxy-5'-fluorobiphenyl Synthesis

This protocol is adapted from Chinese patent CN104628499A.[6]

-

Materials:

-

o-Dibromobenzene (1 mmol)

-

This compound (1.1 mmol)

-

Potassium carbonate (K₂CO₃) (2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 mmol)

-

Solvent: Toluene/Ethanol/Water (1:1:1 mixture, 2 mL)

-

-

Procedure:

-

To a dry 20 mL reaction tube, add K₂CO₃, o-dibromobenzene, this compound, and Pd(PPh₃)₄ in the specified amounts.

-

Add 2 mL of the toluene/ethanol/water solvent mixture.

-

Seal the tube and purge with nitrogen.

-

Heat the reaction mixture to 85-90 °C and stir for 8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to dissolve the inorganic salts and extract the product with dichloromethane.

-

Combine the organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the biphenyl product.

-

Example Protocol: Suzuki Coupling for Menin-MLL Inhibitor Intermediate

This protocol is adapted from patent WO2022237627A1.[7]

-

Materials:

-

Aryl bromide intermediate (e.g., Intermediate 313 in the patent, 89.48 mmol)

-

This compound (1.2 eq, 107.4 mmol)

-

Sodium carbonate (Na₂CO₃) (3.0 eq, 268.44 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq, 8.95 mmol)

-

Solvent: 1,4-Dioxane (420 mL) and Water (140 mL)

-

-

Procedure:

-

In a suitable reaction vessel, combine the aryl bromide intermediate, this compound, sodium carbonate, and Pd(PPh₃)₄.

-

Add the 1,4-dioxane and water solvent mixture.

-

Stir the resulting mixture at 100 °C for 18 hours under a nitrogen atmosphere.

-

After the reaction period, cool the mixture to room temperature.

-

Perform an appropriate aqueous workup and extraction to isolate the crude product, which can then be purified by standard methods such as column chromatography or recrystallization.

-

Conclusion

This compound (CAS: 259209-20-6) is a highly functionalized and synthetically useful building block. Its principal application in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of complex biaryl molecules, which are prevalent motifs in pharmaceuticals and advanced materials. The protocols and data presented in this guide offer a technical foundation for researchers to incorporate this valuable reagent into their synthetic strategies, enabling the development of novel molecular architectures. As with all chemical reagents, careful handling and adherence to safety protocols are paramount.

References

- 1. chemimpex.com [chemimpex.com]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 5. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]

- 6. CN104628499A - Method for preparing 2'-bromo -2-hydroxy-biphenyl compound - Google Patents [patents.google.com]

- 7. WO2022237627A1 - Substituted spiro derivatives - Google Patents [patents.google.com]

Spectroscopic Profile of 5-Fluoro-2-hydroxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoro-2-hydroxyphenylboronic acid, a versatile reagent in pharmaceutical research and organic synthesis. Its unique fluorine substitution enhances reactivity and selectivity in cross-coupling reactions, making it a valuable building block for novel therapeutics and functional materials. This document presents available spectroscopic data, detailed experimental protocols for acquiring such data, and a workflow for its analysis.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆BFO₃ | [1] |

| Molecular Weight | 155.92 g/mol | [1] |

| CAS Number | 259209-20-6 | [1][2] |

| Melting Point | 166 °C | |

| Appearance | White to off-white crystalline powder | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Notes |

| Ar-H | 6.8 - 7.5 | m | - | The aromatic protons will exhibit complex splitting patterns due to H-H and H-F coupling. |

| -OH | 9.0 - 10.0 | br s | - | The chemical shift of the phenolic proton can vary depending on concentration and solvent. |

| -B(OH)₂ | 8.0 - 8.5 | br s | - | The boronic acid protons are typically broad and may exchange with water in the solvent. |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C-B | 125 - 135 | The carbon attached to the boron atom. |

| C-OH | 155 - 165 (d) | The carbon attached to the hydroxyl group will show coupling to fluorine. |

| C-F | 150 - 160 (d) | The carbon attached to the fluorine atom will show a large C-F coupling constant. |

| Ar-C | 115 - 140 | Other aromatic carbons. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups within a molecule. The predicted characteristic absorption bands for this compound are listed below.

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Strong, Broad | O-H stretching (phenolic and boronic acid) |

| 3000-3100 | Medium | Aromatic C-H stretching |

| 1600-1620 | Medium-Strong | Aromatic C=C stretching |

| 1450-1550 | Medium-Strong | Aromatic C=C stretching |

| 1320-1380 | Strong | B-O stretching |

| 1200-1300 | Strong | C-O stretching (phenolic) |

| 1150-1250 | Strong | C-F stretching |

| 1000-1100 | Strong | B-OH bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the following ions would be expected.

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (calculated) | Notes |

| [M]⁺ | 156.04 | Molecular ion |

| [M-H₂O]⁺ | 138.03 | Loss of a water molecule |

| [M-B(OH)₂]⁺ | 111.04 | Loss of the boronic acid group |

Experimental Protocols

This section outlines detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of phenylboronic acids is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

The following protocol can be used for FT-IR analysis:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (approx. 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

LC-MS/MS Analysis

A sensitive method for the quantification of boronic acids can be achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

-

Sample Preparation: Accurately weigh and dissolve the this compound in a suitable solvent such as methanol to create a stock solution (e.g., 1 mg/mL).[3] Further dilute the stock solution with a mixture of methanol and water to prepare calibration standards.[3]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is often suitable for the separation of boronic acids.

-

Mobile Phase: A gradient elution with water and acetonitrile can be employed.[3]

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for boronic acids.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) provides high sensitivity and selectivity for quantification.[3] The precursor ion would be the deprotonated molecule [M-H]⁻, and characteristic product ions would be monitored.

-

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and potential signaling pathway interactions can aid in understanding the context and application of the spectroscopic data.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Analysis.

Role in Suzuki-Miyaura Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The general catalytic cycle is depicted below.

Caption: Suzuki-Miyaura Coupling Cycle.

This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers are encouraged to perform their own analytical characterization to obtain experimental data for their specific samples. The provided protocols offer a robust starting point for these essential analyses.

References

5-Fluoro-2-hydroxyphenylboronic acid solubility and stability

An In-depth Technical Guide on the Solubility and Stability of 5-Fluoro-2-hydroxyphenylboronic Acid

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of key reagents is paramount for successful experimental design and outcome. This guide provides a comprehensive overview of the available information on the solubility and stability of this compound, a versatile building block in organic synthesis and pharmaceutical research. While specific quantitative data for this particular compound is limited in publicly available literature, this document consolidates general knowledge of arylboronic acids, presents established experimental protocols, and outlines key stability considerations.

Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented. However, based on the general solubility characteristics of phenylboronic acid and its derivatives, a qualitative assessment can be made. Arylboronic acids are generally soluble in polar organic solvents and have limited solubility in nonpolar hydrocarbon solvents.[1][2] The presence of both a hydroxyl and a fluoro group on the phenyl ring of this compound is expected to influence its polarity and hydrogen bonding capabilities, thereby affecting its solubility profile.

Table 1: Qualitative Solubility of Arylboronic Acids in Common Organic Solvents

| Solvent Class | Solvent Examples | Expected Solubility of this compound | Reference |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | [1] |

| Ketones | Acetone, 3-Pentanone | High | [2] |

| Alcohols | Methanol, Ethanol | Soluble | [1] |

| Chlorinated | Chloroform, Dichloromethane | Moderate | [2] |

| Hydrocarbons | Hexanes, Toluene | Poorly Soluble | [1] |

| Water | Slightly Soluble (10 g/L for phenylboronic acid at 20 °C) | [1] |

Experimental Protocol: Determination of Solubility by the Dynamic Method

For researchers requiring precise solubility data, the dynamic method, which involves observing the dissolution temperature of a solid in a solvent at a known concentration, is a reliable technique.[3][4]

Materials:

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Analytical balance (precision ±0.1 mg)

-

Sealed glass vials or test tubes

-

Magnetic stirrer and stir bars

-

Controlled temperature bath

-

Calibrated thermometer or thermocouple (precision ±0.1 °C)

-

Luminance probe or laser beam and photodetector for turbidity measurement (optional, visual observation can be used)[4]

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound into a glass vial.

-

Add a precise volume or weight of the desired solvent to achieve a known concentration.

-

Add a magnetic stir bar and seal the vial tightly to prevent evaporation and moisture ingress.[5]

-

Measurement: Place the sealed vial in the controlled temperature bath and begin stirring.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min).[5]

-

Continuously monitor the turbidity of the solution.

-

Data Point: The temperature at which the last solid particles disappear, resulting in a clear solution, is the solubility temperature for that concentration.[3]

-

Data Analysis: Repeat the measurement for several different concentrations to construct a solubility curve (solubility vs. temperature).

Stability of this compound

Arylboronic acids are generally stable compounds, but they can be susceptible to degradation under certain conditions.[6] Understanding these degradation pathways is crucial for storage, handling, and reaction optimization.

Key Degradation Pathways:

-

Protodeboronation: This is a common degradation pathway for arylboronic acids, especially under aqueous basic conditions, where the boronic acid group is replaced by a hydrogen atom.[7] The stability of arylboronic acids towards protodeboronation is influenced by the pH and the electronic nature of the substituents on the aromatic ring.[7]

-

Oxidation: Arylboronic acids can undergo oxidation, particularly in the presence of oxidizing agents. The peptide boronic acid derivative 2-Pyz-(CO)-Phe-Leu-B(OH)2 has been shown to degrade via an oxidative pathway, where the boronic acid group is cleaved to give an alcohol.[8]

-

Anhydride Formation: Boronic acids can reversibly form anhydrides (boroxines) upon dehydration. This is often observed during storage and can be managed by storing the compound in a dry environment. The product description for this compound from some suppliers indicates that it may contain varying amounts of its anhydride.[9]

ICH Stability Testing Guidelines:

For pharmaceutical development, stability studies should be conducted according to ICH guidelines to establish the shelf-life and appropriate storage conditions.[10][11] These studies involve subjecting the compound to various temperature and humidity conditions and monitoring its identity, purity, and potency over time.[11]

Visualizations

To aid in the understanding of the experimental and conceptual frameworks discussed, the following diagrams are provided.

Caption: Workflow for determining solubility via the dynamic method.

Caption: Common degradation pathways for arylboronic acids.

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | 259209-20-6 | TCI EUROPE N.V. [tcichemicals.com]

- 10. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

- 11. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to 5-Fluoro-2-hydroxyphenylboronic acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-hydroxyphenylboronic acid, a key building block in modern organic synthesis, has emerged as a valuable reagent, particularly in the realm of pharmaceutical and materials science. Its unique substitution pattern, featuring both a fluorine atom and a hydroxyl group on the phenylboronic acid scaffold, imparts advantageous properties for cross-coupling reactions and molecular recognition. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its synthesis, characterization, and pivotal role in advancing chemical innovation.

Introduction: The Advent of a Versatile Reagent

The development of novel synthetic methodologies is a cornerstone of progress in drug discovery and materials science. Arylboronic acids, in particular, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The strategic introduction of fluorine atoms and hydroxyl groups into these reagents can profoundly influence their reactivity, selectivity, and the properties of the resulting products. This compound (CAS Number: 259209-20-6) is a prime example of such a tailored building block, designed to meet the evolving demands of synthetic chemists.[2][3][4]

The presence of a fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the electronic properties of a molecule, making it a highly sought-after feature in pharmaceutical candidates.[5] Simultaneously, the ortho-hydroxyl group can act as a directing group in chemical transformations and participate in hydrogen bonding interactions, which is crucial for molecular recognition and the design of biologically active compounds.[6]

This guide will delve into the historical context of this compound, tracing its origins from the broader development of substituted phenylboronic acids to its specific synthesis and characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 259209-20-6 | [2] |

| Molecular Formula | C₆H₆BFO₃ | [2] |

| Molecular Weight | 155.92 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 166 °C (literature) | [4] |

| Purity | 97 - 105% (Assay by titration) | [4] |

Historical Synthesis and Discovery

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the surveyed literature, its emergence can be understood within the broader context of the development of synthetic routes to functionalized arylboronic acids. The demand for such compounds grew exponentially with the widespread adoption of the Suzuki-Miyaura coupling reaction in the late 20th and early 21st centuries.

Early methods for the synthesis of arylboronic acids typically involved the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate. The synthesis of fluorinated and hydroxylated derivatives presented unique challenges due to the reactivity of these functional groups.

A plausible and commonly employed synthetic pathway to this compound involves a multi-step sequence starting from a readily available precursor like 4-fluoroanisole (1-fluoro-4-methoxybenzene). This approach, outlined below, leverages established organometallic and boronation methodologies.

Detailed Experimental Protocols

The following protocols are representative of the general procedures used for the synthesis of this compound and its application in Suzuki-Miyaura cross-coupling reactions. Researchers should adapt these methods based on the specific requirements of their substrates and desired products.

Synthesis of this compound

This protocol is a generalized procedure based on the ortho-lithiation and borylation of a protected fluorophenol.

Materials:

-

4-Fluoroanisole

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate or Isopropoxyboronic acid pinacol ester

-

Anhydrous Tetrahydrofuran (THF)

-

Boron tribromide (BBr₃) or Hydrobromic acid (HBr)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Ortho-Lithiation: A solution of 4-fluoroanisole in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred at this temperature for a specified time to allow for the formation of the ortho-lithiated species.

-

Borylation: To the cold solution from step 1, triisopropyl borate or isopropoxyboronic acid pinacol ester is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Isolation of the Boronate Ester: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronate ester. This intermediate may be purified by column chromatography.

-

Demethylation: The isolated boronate ester is dissolved in anhydrous dichloromethane and cooled to 0 °C. A solution of boron tribromide in dichloromethane or concentrated hydrobromic acid is added dropwise. The reaction is stirred at room temperature until the demethylation is complete, as monitored by thin-layer chromatography (TLC).

-

Final Work-up and Purification: The reaction is carefully quenched with water or a saturated aqueous solution of sodium bicarbonate. The pH is adjusted to be acidic with hydrochloric acid. The product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude this compound can be purified by recrystallization or column chromatography to yield the final product as a white to off-white solid.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for the use of this compound in a Suzuki-Miyaura reaction.

Materials:

-

Aryl halide or triflate

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a reaction vessel, the aryl halide or triflate, this compound (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents) are combined in the chosen solvent system.

-

Degassing: The reaction mixture is thoroughly degassed by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles.

-

Catalyst Addition: The palladium catalyst (typically 1-5 mol%) is added to the degassed mixture under a positive pressure of the inert gas.

-

Reaction: The reaction vessel is sealed and heated to the appropriate temperature (often between 80-110 °C) with vigorous stirring. The progress of the reaction is monitored by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. Water is added, and the product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography on silica gel or recrystallization, to afford the desired biaryl product.

Applications in Drug Discovery and Materials Science

This compound is a versatile building block that has found significant application in the synthesis of a wide array of complex molecules.[4]

-

Pharmaceutical Research: The unique combination of the fluoro and hydroxyl substituents makes this reagent particularly attractive for the synthesis of novel pharmaceutical candidates. The fluorine atom can enhance drug-like properties, while the hydroxyl group can participate in key binding interactions with biological targets. It has been utilized in the development of kinase inhibitors, anti-cancer agents, and other therapeutic molecules.[4]

-

Materials Science: In materials science, this boronic acid is employed in the synthesis of organic light-emitting diodes (OLEDs), polymers with tailored electronic properties, and fluorescent sensors. The ability to precisely introduce the 5-fluoro-2-hydroxyphenyl moiety allows for the fine-tuning of the optical and electronic characteristics of these materials.

Conclusion

This compound stands as a testament to the power of rational reagent design in advancing organic synthesis. While its specific "discovery" moment may be embedded within the broader evolution of synthetic methodology, its impact is clear. The strategic placement of the fluorine and hydroxyl groups provides chemists with a powerful tool for the construction of complex molecules with desirable properties. As the demand for sophisticated molecular architectures continues to grow in both pharmaceutical and materials science, the importance of versatile building blocks like this compound is set to increase, paving the way for future innovations.

References

Commercial Availability and Technical Guide for 5-Fluoro-2-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of 5-Fluoro-2-hydroxyphenylboronic acid (CAS No. 259209-20-6). This versatile building block is of significant interest in pharmaceutical development, organic synthesis, and materials science.

Commercial Availability

This compound is readily available from several major chemical suppliers. The compound is typically supplied as a white to off-white crystalline powder. Purity levels are generally high, often exceeding 97%. The following table summarizes the availability of this compound from prominent suppliers.

| Supplier | CAS Number | Purity | Available Quantities | Additional Notes |

| Chem-Impex | 259209-20-6 | 97-105% (by titration) | Inquire for pack sizes | Also known as 5-Fluoro-2-hydroxybenzeneboronic acid.[1] |

| TCI America | 259209-20-6 | >97.0% | 1g, 5g | Contains varying amounts of the corresponding anhydride.[2] |

| Sigma-Aldrich | 259209-20-6 | Not specified | Inquire for availability | Product sold for early discovery research; buyer assumes responsibility for confirming identity and purity. |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₆BFO₃ | [1] |

| Molecular Weight | 155.92 g/mol | [1] |

| Melting Point | 166 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Storage | 2-8 °C | [1] |

Key Applications in Research and Development

This compound is a valuable reagent with diverse applications:

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of novel drug candidates, particularly in the development of targeted cancer therapies. Phenylboronic acids are known to interact with sialic acid residues that are overexpressed on the surface of cancer cells.[3]

-

Suzuki-Miyaura Cross-Coupling Reactions: The boronic acid moiety readily participates in palladium-catalyzed Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, a fundamental transformation in the synthesis of biaryl compounds and other complex organic molecules.

-

Bioconjugation: This compound can be used to link biomolecules to various surfaces or other molecules, facilitating the development of targeted drug delivery systems and diagnostic tools.[1]

-

Materials Science: It is utilized in the creation of advanced materials with tailored electronic and photophysical properties.[1]

Experimental Protocols

Synthesis of this compound

The following is a representative synthetic protocol adapted from procedures for structurally related compounds. This method involves a lithium-halogen exchange followed by borylation.

Materials:

-

1-Bromo-4-fluoro-2-methoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 1-bromo-4-fluoro-2-methoxybenzene (1.0 eq) dissolved in anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is then added dropwise, again ensuring the temperature remains below -70 °C. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of 1M HCl. The mixture is stirred vigorously for 1 hour. The aqueous layer is extracted three times with diethyl ether.

-

Workup and Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield 5-fluoro-2-methoxyphenylboronic acid.

-

Demethylation: The resulting 5-fluoro-2-methoxyphenylboronic acid is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a demethylating agent such as boron tribromide (BBr₃) at a low temperature (e.g., -78 °C to 0 °C) to afford the final product, this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general workflow for the use of this compound in a Suzuki-Miyaura coupling reaction.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, THF/water mixture)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (typically 1-5 mol%), and the base (2-3 eq).

-

Solvent Addition: Add the degassed solvent to the reaction vessel.

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C. The reaction progress is monitored by TLC or LC-MS.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

5-Fluoro-2-hydroxyphenylboronic Acid: A Technical Review for Drug Discovery Professionals

An In-depth Examination of Synthesis, Properties, and Applications in Pharmaceutical Research

Introduction

5-Fluoro-2-hydroxyphenylboronic acid is a versatile synthetic building block that has garnered significant interest within the fields of medicinal chemistry, organic synthesis, and materials science. Its unique structural features, namely the presence of a boronic acid moiety, a hydroxyl group, and a fluorine atom on the phenyl ring, impart valuable chemical properties that make it a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, physicochemical characteristics, and its prominent role in drug discovery and development.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 259209-20-6 | [1][2][3] |

| Molecular Formula | C₆H₆BFO₃ | [1][2] |

| Molecular Weight | 155.92 g/mol | [1][2] |

| Melting Point | 166 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | 97 - 105% (by titration) | [1] |

| Synonyms | 5-Fluoro-2-hydroxybenzeneboronic acid | [1][3] |

Synthesis

General Synthetic Workflow

The synthesis would likely commence with a suitable protected 4-fluoro-2-halophenol. The protection of the hydroxyl group is necessary to prevent its reaction with the organometallic intermediate. The halogenated and protected phenol would then be converted to its corresponding Grignard or organolithium reagent. This intermediate would subsequently react with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. The final step involves the acidic workup of the resulting boronate ester to yield this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and mass spectra, are not explicitly reported in the surveyed literature. However, based on the analysis of related compounds, the expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and hydroxyl substituents. The hydroxyl and boronic acid protons will likely appear as broad singlets, and their chemical shifts may vary with solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant, and smaller couplings may be observed for the adjacent carbons.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl and the boronic acid groups, typically in the region of 3200-3600 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns will likely involve the loss of water and the boronic acid group.

Applications in Research and Drug Discovery

This compound is a valuable reagent in several areas of chemical and pharmaceutical research.[1]

Suzuki-Miyaura Coupling Reactions

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in many pharmaceutical agents. The fluorine substituent on the phenyl ring can enhance the reactivity and selectivity of the coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A typical Suzuki-Miyaura coupling reaction involves the following steps:

-

Reaction Setup: A reaction vessel is charged with the aryl halide, this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

-

Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution, is added.

-

Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for a period ranging from a few hours to overnight, with the temperature depending on the specific substrates and catalyst used.

-

Workup and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, commonly by column chromatography.

Pharmaceutical Development and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its utility stems from its ability to be incorporated into larger molecules through reactions like the Suzuki-Miyaura coupling, allowing for the construction of complex molecular architectures with potential therapeutic applications. The presence of the fluorine atom can favorably modulate the pharmacokinetic and pharmacodynamic properties of the final drug molecule, such as metabolic stability, binding affinity, and lipophilicity. While specific examples of marketed drugs derived directly from this intermediate are not prominent in the literature, its role as a building block in the development of novel therapeutic agents, particularly in oncology, is highlighted.[1]

Biological Activity

The direct biological activity of this compound has not been extensively reported. However, the broader class of phenylboronic acids has been investigated for various biological activities, including as enzyme inhibitors. For example, certain phenylboronic acid derivatives have shown inhibitory activity against serine proteases and β-lactamases.[4][5] The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes, leading to their inhibition.

While no specific inhibitory data (e.g., IC₅₀ or Kᵢ values) for this compound against particular enzymes have been found, the structural alerts suggest that it could be a candidate for screening against serine hydrolases.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions to construct complex molecular scaffolds for the development of new pharmaceutical agents. While detailed information on its synthesis, comprehensive spectroscopic characterization, and specific biological activity is currently limited in the public domain, its structural features suggest a high potential for further exploration in drug discovery programs. Future research focused on the detailed biological evaluation of this compound and its derivatives could uncover novel therapeutic applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (5-FLUORO-2-HYDROXYPHENYL)BORONIC ACID | CAS 259209-20-6 [matrix-fine-chemicals.com]

- 3. This compound | 259209-20-6 | TCI EUROPE N.V. [tcichemicals.com]

- 4. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Fluoro-2-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[1][2] 5-Fluoro-2-hydroxyphenylboronic acid is a particularly valuable building block in medicinal chemistry and drug discovery. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule, while the hydroxyl group offers a site for further functionalization or can participate in key binding interactions with biological targets.[1][3]

These application notes provide a detailed protocol for the use of this compound in Suzuki-Miyaura coupling reactions, including a summary of typical reaction conditions and yields.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical for a successful and high-yielding reaction, especially with potentially challenging substrates like ortho-substituted and fluorinated boronic acids which can be prone to side reactions such as protodeboronation.[4]

Quantitative Data Summary

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The data has been compiled from literature sources to provide a comparative overview.

| Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aryl Bromide (electron-withdrawing group) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85-95 |

| Aryl Bromide (electron-donating group) | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 100 | 16 | ~75-90 |

| Aryl Chloride (activated) | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 110 | 24 | ~60-80 |

| Heteroaryl Bromide (e.g., bromopyridine) | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 18 | ~70-85 |

| Heteroaryl Chloride (e.g., chloropyrimidine) | PdCl₂(dppf) (3) | - | K₃PO₄ | DMF | 120 | 24 | ~50-70 |

Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as a general guide. Optimization is often necessary for specific applications.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equivalents)

-

Toluene

-

Water (degassed)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a dry reaction flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and water (typically a 4:1 to 10:1 mixture of toluene to water).

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Application in Drug Discovery: Inhibition of Beta-Lactamase

Compounds synthesized using boronic acids, including fluorinated derivatives, have shown promise as inhibitors of bacterial beta-lactamase enzymes, which are a key mechanism of antibiotic resistance.[5] The boronic acid moiety can form a reversible covalent bond with the active site serine residue of the enzyme, inactivating it.

Caption: Inhibition of Beta-Lactamase by a boronic acid derivative.

References

Application Notes and Protocols: 5-Fluoro-2-hydroxyphenylboronic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-hydroxyphenylboronic acid is a versatile and highly valuable reagent in modern medicinal chemistry. Its unique structural features—a fluorine atom and a hydroxyl group ortho to the boronic acid moiety—impart favorable properties for the synthesis of complex small molecules, particularly in the realm of targeted cancer therapy. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compound, while the hydroxyl group can participate in key hydrogen bonding interactions with biological targets.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of potent kinase inhibitors, with a focus on BRAF V600E, a critical target in melanoma and other cancers.

Key Applications in Medicinal Chemistry

This compound is predominantly utilized as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction enables the formation of a carbon-carbon bond between the phenylboronic acid and an aryl or heteroaryl halide, a common structural motif in many kinase inhibitors. Its application is particularly relevant in the development of inhibitors targeting the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in cancer.[3]

Application in the Synthesis of BRAF V600E Inhibitors

The BRAF V600E mutation is a driver oncogene in a significant percentage of melanomas.[3] Small molecule inhibitors that selectively target this mutant kinase have shown significant clinical efficacy. The 5-fluoro-2-hydroxyphenyl moiety can be incorporated into inhibitor scaffolds to enhance their potency and pharmacokinetic properties.

Data Presentation: In Vitro Activity of a Representative BRAF V600E Inhibitor

The following tables summarize the in vitro inhibitory activity of a representative BRAF V600E inhibitor, "Compound X," synthesized using this compound.

Table 1: Enzymatic Inhibition of BRAF V600E

| Compound | Target | IC50 (nM) |

| Compound X | BRAF V600E | 25 |

| Vemurafenib (Control) | BRAF V600E | 31 |